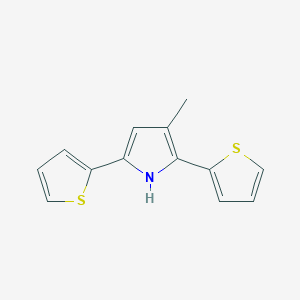

3-Methyl-2,5-dithienylpyrrole

描述

Contextualization within Dithienylpyrrole (DTP) Chemistry and Conjugated Polymer Science

Dithienylpyrroles (DTPs), also known by the abbreviation SNS, are a class of heterocyclic compounds that feature a central pyrrole (B145914) ring flanked by two thiophene (B33073) rings. yuntech.edu.tw This molecular architecture forms the basis of a versatile family of monomers used in the production of conducting polymers. yuntech.edu.twmdpi.com The structure of DTP combines the electron-rich nature of the pyrrole ring with the well-known charge-transport properties of polythiophene, resulting in polymers with unique electrochemical and optical behaviors. yuntech.edu.twresearchgate.net

The parent 2,5-dithienylpyrrole structure offers a platform for chemical modification, allowing for the fine-tuning of the resulting polymer's properties. yuntech.edu.tw By introducing different functional groups to the pyrrole nitrogen or the thiophene rings, researchers can manipulate the electronic and physical characteristics of the monomer and, consequently, the final polymer. yuntech.edu.twmdpi.com This has led to the development of a wide array of DTP derivatives with applications in electrochromic devices, sensors, and organic photovoltaics. researchgate.netresearchgate.netnih.gov

Conjugated polymers derived from DTPs are known for their π-conjugated backbones, which facilitate the delocalization of electrons and lead to their characteristic conductivity and optical properties. yuntech.edu.tw These polymers can be synthesized through electrochemical polymerization, a process that allows for the direct growth of thin polymer films on electrode surfaces. researchgate.netmetu.edu.tr The properties of these films, such as their color and conductivity, can be reversibly altered by applying an electrical potential, a phenomenon known as electrochromism. mdpi.com

Rationale for 3-Methyl Substitution in Pyrrole-Thiophene Architectures for Functional Materials

The introduction of a methyl group at the 3-position of the pyrrole ring in the DTP structure, yielding 3-Methyl-2,5-dithienylpyrrole, is a strategic modification aimed at enhancing the performance of the resulting polymers. While seemingly a minor alteration, this substitution has significant implications for the polymer's properties.

One of the key reasons for this methylation is to improve the stability of the resulting polymer. The methyl group can help to prevent the formation of unstable quinoid structures during the electrochemical oxidation process, leading to more robust and durable materials. yuntech.edu.tw Furthermore, the presence of substituents on the polymer backbone can influence its solubility and processability, which are crucial factors for the fabrication of devices. ntu.edu.tw

From an electronic standpoint, the methyl group, being an electron-donating group, can affect the electron density of the polymer backbone. This, in turn, can influence the polymer's oxidation potential and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. yuntech.edu.tw These parameters are critical in determining the material's electrochromic behavior and its suitability for various electronic applications. Research has shown that even small changes in the monomer structure can lead to significant shifts in the optical and electrochemical properties of the polymer. researchgate.net

The strategic placement of the methyl group on the pyrrole ring, as opposed to the thiophene rings, allows for a targeted modification of the monomer's core structure while leaving the thiophene units available for polymerization. This approach provides a powerful tool for chemists and materials scientists to design and synthesize new functional materials with precisely controlled properties.

Research Findings on Dithienylpyrrole Derivatives

The following table summarizes key research findings on various DTP derivatives, highlighting the impact of different substituents on their electrochemical and optical properties. This data provides a comparative context for understanding the role of the 3-methyl substitution.

| Monomer | Polymer | Key Findings |

| 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPS) | Poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) | Showed distinct electrochromic properties with a high optical contrast. mdpi.com The polymer film was green in its neutral state and changed to dark green and brown upon oxidation. researchgate.net |

| 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPO) | Poly(1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPO) | Exhibited multi-color electrochromism and a low band gap. researchgate.net The polymer film showed a clear π-π* transition peak in the UV/VIS spectra. yuntech.edu.tw |

| 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL) | Poly(4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile) (PANIL) | The electron-withdrawing benzonitrile (B105546) group led to a blue shift in the π-π* transition. yuntech.edu.tw The polymer showed a lower LUMO energy level compared to PMPS and PMPO. mdpi.com |

| 1-(3-fluoro-phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (m-FPTP) | Poly(1-(3-fluoro-phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) | Synthesized and polymerized to study the effect of halogen substitution on the polymer properties. metu.edu.tr |

Structure

3D Structure

属性

IUPAC Name |

3-methyl-2,5-dithiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS2/c1-9-8-10(11-4-2-6-15-11)14-13(9)12-5-3-7-16-12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFINVVIAGBNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703108 | |

| Record name | 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220655-13-0 | |

| Record name | 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Methyl 2,5 Dithienylpyrrole and Its Polymeric Forms

Monomer Synthesis of 3-Methyl-2,5-dithienylpyrrole

The synthesis of the monomer this compound is a crucial first step in the development of its corresponding polymeric materials. The construction of this molecule involves the strategic formation of the central pyrrole (B145914) ring and its linkage to two thiophene (B33073) units.

Pyrrole Ring Formation and Thiophene Annulation Approaches

The formation of the 2,5-dithienylpyrrole core structure is often achieved through condensation reactions. A common and effective method is the Paal-Knorr pyrrole synthesis. organic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of synthesizing 2,5-dithienylpyrrole derivatives, 1,4-di(2-thienyl)-1,4-butanedione (B81188) serves as the key precursor. mdpi.commetu.edu.trrsc.org This diketone, when reacted with an appropriate amine in the presence of an acid catalyst, such as p-toluenesulfonic acid, yields the desired N-substituted 2,5-dithienylpyrrole. mdpi.comrsc.org

Another approach involves the rhodium-catalyzed direct annulation of (acetylamino)thiophenes with alkynes. nii.ac.jp This method provides an atom- and step-economical route to construct thieno[3,2-b]pyrrole frameworks, which are structural isomers of the target compound. nii.ac.jp While not directly yielding 2,5-dithienylpyrrole, this methodology highlights advanced transition-metal-catalyzed C-H functionalization strategies for creating thiophene-pyrrole fused systems. nii.ac.jp

Furthermore, amine-initiated (3+2) annulation reactions represent another synthetic pathway. For instance, the reaction between β′-acetoxy allenoates and a 2-tosylamino-carbonyl bisnucleophile can produce 1H-pyrrole products through a cascade of annulation, elimination, and isomerization steps. acs.orgresearchgate.net

Strategic Functionalization and Precursor Design

The design of precursors often involves considering the desired properties of the final polymer. For instance, introducing different substituents on the phenyl ring attached to the pyrrole nitrogen in various 2,5-dithienylpyrrole derivatives has been shown to influence the electrochemical and optical properties of the resulting polymers. metu.edu.tryuntech.edu.tw While the focus here is on the 3-methyl derivative, this highlights the tunability of the system through precursor design.

Polymerization Techniques for Poly(this compound) and its Copolymers

The polymerization of this compound can be achieved through several methods, with electrochemical polymerization being a prominent technique for creating thin, conductive polymer films directly on an electrode surface. cambridge.org

Electrochemical Polymerization (Electropolymerization)

Electropolymerization is a versatile method for synthesizing conducting polymers, as it allows for fine control over the properties of the resulting polymer film. mdpi.commdpi.com The process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form polymer chains. rsc.org For thiophene and pyrrole-based monomers, electropolymerization is a well-established technique. cdnsciencepub.comresearchgate.net The resulting polymer, poly(this compound), is deposited as a film on the electrode.

The electrochemical copolymerization of pyrrole and thiophene has also been explored, indicating that hybrid structures can be formed. researchgate.net This suggests the potential for creating copolymers of this compound with other monomers to tailor the final properties of the material.

The growth of the polymer film during electropolymerization is governed by nucleation and growth mechanisms, which are often categorized as either instantaneous or progressive. mdpi.comacs.org

Instantaneous Nucleation: In this mechanism, all potential nucleation sites on the electrode surface are activated simultaneously at the beginning of the polymerization process. The polymer growth then proceeds from these fixed nuclei. mdpi.com This can lead to the formation of larger polymer nuclei and a rougher surface morphology. mdpi.com

Progressive Nucleation: Here, new nucleation sites are continuously activated throughout the polymerization process. mdpi.com This generally results in a larger number of smaller nuclei and can lead to smoother, more compact polymer films. acs.org

The type of nucleation and growth (2-dimensional or 3-dimensional) is influenced by factors such as the electrode material and the electrochemical conditions. mdpi.comacs.org Often, the initial stages of electropolymerization involve 2D nucleation and growth, forming the first layer, followed by a transition to 3D growth as the film thickens. acs.org The formation and precipitation of oligomers near the electrode surface are believed to play a significant role in promoting 3D growth. acs.orgdoi.orgresearchgate.net

| Mechanism | Description | Resulting Film Morphology | Governing Factors |

|---|---|---|---|

| Instantaneous Nucleation | All nucleation sites are activated at the start of polymerization. mdpi.com | Often rougher with larger nuclei. mdpi.com | Monomer type, monomer concentration, applied potential, electrode material. mdpi.com |

| Progressive Nucleation | New nuclei are continuously formed during polymerization. mdpi.com | Generally smoother and more compact. acs.org | |

| 2-Dimensional Growth | Polymer growth occurs in layers. acs.org | More compact deposits. acs.org | Often observed in the initial stages of film formation. acs.org |

| 3-Dimensional Growth | Continuous growth of nuclei in three dimensions. acs.org | Porous films. acs.org |

The choice of electrolyte and solvent system has a profound impact on the electropolymerization process and the properties of the resulting polymer. rsc.orgelectrochemsci.org

The electrolyte serves not only to provide conductivity to the solution but can also act as a dopant for the growing polymer film. rsc.org The concentration of the electrolyte can influence the rate of the polymerization reaction and the morphology of the polymer. acs.orgresearchgate.netnih.gov For instance, in some systems, an optimal electrolyte concentration exists for achieving maximum film expansion and charge consumption during redox processes. acs.orgresearchgate.netnih.gov The nature of the electrolyte ions can also affect the charge transport within the polymer film. mdpi.com

The solvent medium plays a critical role in the solubility of the monomer and the growing oligomers, which is a determining factor in the nucleation and growth mechanism. doi.orgresearchgate.net Solvents with high polarity and low nucleophilicity are often preferred as they can enhance the polymer yield by reducing coulombic repulsion during the coupling of radical cations. electrochemsci.org The presence of even small amounts of certain solvents, like water in acetonitrile (B52724), can alter the polymerization mechanism and the properties of the final polymer film. scielo.org The choice of solvent can also influence the morphology and conductivity of the electrosynthesized polymer. rsc.org

| Component | Influence on Polymerization | Impact on Polymer Properties |

|---|---|---|

| Electrolyte Type and Concentration | Affects reaction rate and can act as a dopant. rsc.orgacs.orgresearchgate.netnih.gov | Influences conductivity, morphology, and redox behavior. rsc.orgacs.orgresearchgate.netnih.gov |

| Solvent Medium | Affects monomer and oligomer solubility, influencing nucleation and growth. doi.orgresearchgate.netelectrochemsci.org | Impacts film morphology, conductivity, and adherence. rsc.orgscielo.org |

Control over Film Morphology and Adhesion Properties

The electrochemical polymerization of dithienylpyrrole derivatives is a surface-confined process where the properties of the resulting polymer film are intrinsically linked to the deposition parameters. mdpi.com Control over these parameters is crucial for tailoring the film's morphology, which in turn dictates its performance in applications such as electrochromic devices and sensors. Key variables influencing film properties include the choice of solvent, the nature and concentration of the electrolyte, and the electrochemical method employed (e.g., potentiostatic, galvanostatic, or potentiodynamic). mdpi.com

The progressive deposition of the polymer on the electrode surface can be observed through the gradual increase in the redox peak intensity during cyclic voltammetry scans. semanticscholar.org A ratio of anodic to cathodic peak current (ia/ic) close to 1 suggests a good reversibility of the redox process and indicates that the polymer film is well-adhered to the electrode surface. nih.govrsc.org

The choice of solvent and electrolyte has a profound impact. For instance, studies on carbazole (B46965) electropolymerization, a related process, have shown that using acetonitrile (ACN) as a solvent with lithium perchlorate (B79767) (LiClO₄) as the electrolyte leads to thicker and more reversible polymer films compared to other electrolyte salts like tetrabutylammonium (B224687) perchlorate (TBAP). The nature of the dopant anion from the electrolyte salt directly affects the conductivity and morphology of the electrosynthesized film.

The morphology itself can range from smooth and uniform to porous and irregular. These characteristics are critical as they control the diffusion of ions and analytes into and out of the polymer matrix. For example, a porous structure can enhance the performance of a biosensor by increasing the surface area available for enzyme immobilization. The adhesion of the polymer film to the electrode substrate is also a critical factor for the stability and long-term performance of any device. Strong adhesion is often indicated by stable cyclic voltammetry profiles over many cycles. nih.gov

| Parameter | Effect on Film Properties | Source |

| Solvent | Influences monomer solubility, polymer solubility, and ion mobility, affecting film thickness and morphology. | mdpi.com |

| Electrolyte/Dopant | The size and type of anion affect the film's conductivity, thickness, and reversibility. | mdpi.com |

| Monomer Concentration | Affects the rate of polymerization and can influence the final film thickness and uniformity. | mdpi.com |

| Electrochemical Method | Potentiostatic, galvanostatic, or cyclic voltammetry methods each offer different levels of control over film growth, thickness, and morphology. | mdpi.com |

| Scan Rate (in CV) | A linear relationship between peak current and scan rate indicates a well-adhered film, while proportionality to the square root of the scan rate suggests a diffusion-limited process. | researchgate.net |

Chemical Oxidative Polymerization

Chemical oxidative polymerization is an alternative route to synthesize poly(dithienylpyrrole)s, offering the advantage of producing the polymer in bulk powder form, which is suitable for mass production. mdpi.com This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent. mdpi.com

The selection of the oxidizing agent is a critical step in chemical oxidative polymerization, as it directly influences the properties of the resulting polymer, including molecular weight, yield, and purity. mdpi.comkpi.ua For polythiophenes and related heterocyclic polymers like poly(dithienylpyrrole)s, iron(III) chloride (FeCl₃) is one of the most commonly used and effective oxidants. kpi.uahilarispublisher.commetu.edu.tr Other oxidants such as ammonium (B1175870) persulfate, potassium persulfate, and hydrogen peroxide are also used, though they may result in polymers with different characteristics. mdpi.com For example, hydrogen peroxide tends to produce polymers with lower conductivity due to a slower reaction rate. mdpi.com

The optimization of reaction parameters is essential for achieving desired material properties. whiterose.ac.uk Key variables include:

Oxidant-to-Monomer Ratio: This ratio is crucial. A sufficient amount of oxidant is required to achieve high conversion, but an excessive amount can lead to over-oxidation and defects in the polymer chain. kpi.ua

Reaction Temperature: Temperature affects the rate of polymerization and the structure of the final polymer.

Solvent: The choice of solvent (e.g., chloroform, chlorobenzene, acetonitrile) affects the solubility of the monomer and the growing polymer chains, which in turn influences the final molecular weight and processability. mdpi.comsemanticscholar.org

Order of Addition: The method of mixing reagents, such as adding the monomer solution to the oxidant suspension ("reverse addition") versus the opposite ("standard addition"), can significantly impact the molecular weight of the synthesized polymer, with the optimal method depending on the specific monomer's oxidation potential. semanticscholar.org

A study on the chemical polymerization of a soluble 2,5-dithienylpyrrole derivative (1-(2-azido-ethyl)-2,5-dithiophene-2-yl-1H-pyrrole) was successfully carried out using FeCl₃ as the oxidizing agent. hilarispublisher.com The resulting polymer was shown to be electroactive, demonstrating the efficacy of this method. hilarispublisher.com However, a drawback of using metal salt oxidants like FeCl₃ is the potential for residual metal ion contamination in the final product. mdpi.com

| Oxidizing Agent | Common Solvents | Key Characteristics | Source |

| Iron(III) Chloride (FeCl₃) | Chloroform, Chlorobenzene | Highly effective for high molecular weight polymers; can leave metal impurities. | kpi.uahilarispublisher.com |

| Ammonium Persulfate | Water, Acetonitrile | Commonly used; avoids metal contamination. | mdpi.com |

| Hydrogen Peroxide | Water | Slower reaction rate; may result in lower conductivity polymers. | mdpi.com |

Copolymerization Strategies with Complementary Monomers

Copolymerization is a powerful strategy to fine-tune the properties of conducting polymers. By incorporating two or more different monomer units into a single polymer chain, it is possible to create materials with enhanced or entirely new functionalities that are not accessible with homopolymers. nih.govresearchgate.net For poly(dithienylpyrrole)s, copolymerization can improve electrochromic performance, solubility, and processability. researchgate.netnih.gov The resulting properties are highly dependent on the choice of the co-monomer and the polymer architecture.

Conducting polymers can be synthesized in various architectures, which significantly influence their final properties. The three primary architectures are:

Random Copolymers: Monomer units are arranged randomly along the polymer chain. This is the most common and easily synthesized architecture, particularly via electrochemical copolymerization where a mixture of monomers is polymerized simultaneously. unishivaji.ac.in

Block Copolymers: Composed of two or more long sequences, or "blocks," of a single monomer type linked together. These materials can self-assemble into ordered nanostructures and often exhibit properties of both constituent homopolymers. unishivaji.ac.innih.gov Synthesizing conducting block copolymers can be challenging but has been achieved for thiophene-based systems using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization followed by other polymerization methods. nih.govmetu.edu.tr

Graft Copolymers: Consist of a main polymer backbone with polymeric side chains of a different composition attached. researchgate.netcmu.edu This structure can be used to combine disparate properties, such as conductivity from a conjugated backbone and solubility or specific functionality from the grafted chains. metu.edu.tr Synthesis often involves creating a macroinitiator from one polymer to "graft from" or attaching pre-formed chains via a "grafting onto" approach. cmu.edu

For dithienylpyrrole systems, electrochemical copolymerization from a monomer mixture typically results in random copolymers. rsc.org Achieving well-defined block or graft architectures often requires multi-step chemical synthesis strategies, such as combining controlled radical polymerization techniques with electropolymerization. metu.edu.trmetu.edu.tr

The integration of specific co-monomers allows for the precise tuning of the optoelectronic properties of the resulting poly(dithienylpyrrole) material.

3,4-Ethylenedioxythiophene (B145204) (EDOT): EDOT is a highly popular co-monomer due to its low oxidation potential, high stability, and the excellent electrochromic properties of its polymer (PEDOT), which is highly transmissive in its oxidized state. researchgate.net Copolymerization of dithienylpyrrole derivatives with EDOT often leads to materials with enhanced optical contrast, faster switching speeds, and a wider range of colors compared to the corresponding homopolymers. semanticscholar.orgresearchgate.net For example, the copolymer of a ferrocene-functionalized dithienylpyrrole (SNS-Fc) with EDOT displayed multichromic behavior, with colors ranging from orange and yellow to green and blue. researchgate.net

Triarylamines (TPA): TPA derivatives are known for their high hole-transport ability and low ionization potentials, making them excellent electroactive units. semanticscholar.orgnih.gov Incorporating TPA units into a polymer backbone, often as star-shaped or cross-linked structures, can enhance polymerization ability and stability. semanticscholar.org The copolymerization of dithienylpyrrole derivatives with TPA-containing monomers has been shown to produce electrochromic materials with good stability and multiple color states. nih.govmdpi.com For instance, a copolymer of a dithienylpyrrole and a tris(4-(thiophen-2-yl)phenyl)amine derivative (P(TTPA-co-DIT)) was reported to be yellow in its neutral state and transition to green and then blue upon oxidation. nih.gov

Ferrocene (B1249389) Derivatives: Ferrocene is a robust and well-characterized organometallic redox couple (FeII/FeIII). researchgate.net Attaching ferrocene units to a dithienylpyrrole monomer (e.g., SNS-Fc) introduces a distinct and reversible redox wave into the polymer's cyclic voltammogram. researchgate.net This functionalization significantly impacts the redox behavior, band gap, and color of the resulting polymer. researchgate.net Copolymerization of these ferrocene-containing monomers can further modulate these properties. researchgate.netresearchgate.net

| Co-monomer | Resulting Copolymer Properties | Example Copolymer | Source |

| EDOT | Enhanced optical contrast, faster switching, multicolor electrochromism. | P(SNS-Fc-co-EDOT) | researchgate.net |

| Triarylamine | Good electrochemical stability, multicolor electrochromism, high contrast. | P(TTPA-co-DIT) | nih.gov |

| Ferrocene | Distinct redox states, modified band gap and color. | P(SNS-Fc) | researchgate.net |

Iii. Advanced Spectroscopic and Optoelectronic Characterization of Poly 3 Methyl 2,5 Dithienylpyrrole Systems

Spectroelectrochemical Analysis for Redox-Induced Optical Transitions

Spectroelectrochemistry is a powerful technique that simultaneously probes the electrochemical and spectroscopic changes in a material, offering a detailed view of the electronic structure modifications during redox processes.

In-situ UV-Vis spectroscopy monitors the changes in the absorption spectrum of a poly(3-methyl-2,5-dithienylpyrrole) film as the applied potential is systematically varied. In its neutral state, the polymer typically exhibits a distinct absorption peak in the visible region, which is attributed to the π-π* transition of the conjugated backbone. As the polymer undergoes oxidation, this peak diminishes in intensity, while new absorption bands emerge at lower energies (longer wavelengths). These new bands are characteristic of the formation of charge carriers, namely polarons and bipolarons.

For instance, studies on similar poly(dithienylpyrrole) derivatives have shown that as the applied potential increases, the initial absorption peak decreases, and new charge carrier bands appear at wavelengths ranging from 510 nm to over 1000 nm. yuntech.edu.tw The specific wavelengths and the intensity of these bands are dependent on the applied potential and the specific chemical structure of the polymer.

Table 1: Redox-Induced Optical Transitions in Poly(dithienylpyrrole) Derivatives

| Polymer System | Neutral State (π-π* transition) | Oxidized State (Polaron/Bipolaron Bands) |

|---|---|---|

| Poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) | 398 nm yuntech.edu.tw | 510 nm and 850 nm yuntech.edu.tw |

| Poly(1-(p-benzoic acid)-2,5-di(2-thienyl)-1H-pyrrole) | 428 nm yuntech.edu.tw | 620 nm and 1000 nm yuntech.edu.tw |

| Poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) | ~440 nm yuntech.edu.tw | ~600-1000 nm yuntech.edu.tw |

This table presents data for structurally related polymers to illustrate the general behavior. The exact values for poly(this compound) may vary.

The electronic structure of conducting polymers like poly(this compound) is characterized by a valence band and a conduction band separated by an energy gap. The absorption of light with energy corresponding to this gap excites an electron from the valence band to the conduction band, resulting in the π-π* transition.

Upon electrochemical oxidation (doping), electrons are removed from the polymer backbone, creating localized radical cations known as polarons. escholarship.org These polarons introduce new energy levels within the band gap, allowing for new electronic transitions at lower energies than the original π-π* transition. As the doping level increases, a second electron can be removed from the same location, leading to the formation of a dication called a bipolaron. escholarship.org Bipolarons also create new energy levels in the band gap, resulting in different absorption features.

The spectroelectrochemical data allows for the identification and monitoring of these species. The initial absorption peak corresponds to the π-π* transition of the neutral polymer. As the potential is increased, the emergence of new absorption bands at longer wavelengths signifies the formation of polarons and subsequently bipolarons. For example, in related poly(dithienylpyrrole) systems, the appearance of bands around 500-700 nm is often attributed to polaron formation, while bands at even longer wavelengths (800-1100 nm) are typically assigned to bipolarons. yuntech.edu.twsemanticscholar.org

Table 2: Correlation of Absorption Bands with Electronic Species in Poly(dithienylpyrrole) Systems

| Electronic Species | Typical Absorption Wavelength Range |

|---|---|

| Neutral Polymer (π-π* transition) | 350 - 450 nm yuntech.edu.tw |

| Polaron | 500 - 700 nm yuntech.edu.twsemanticscholar.org |

This table provides a general correlation based on literature for similar polymer systems. The precise absorption wavelengths for poly(this compound) would require specific experimental data.

Photophysical Investigations

Photophysical studies, particularly fluorescence spectroscopy, provide valuable information about the excited state properties and the de-excitation pathways of poly(this compound).

While many conducting polymers in their neutral, undoped state are fluorescent, the emission properties of poly(this compound) are not extensively documented in the readily available literature. However, studies on similar dithienylpyrrole derivatives indicate that they can exhibit fluorescence. For instance, a soluble poly(2,5-dithienylpyrrole) derivative has been shown to be fluorescent. researchgate.net The fluorescence emission spectrum is typically mirror-imaged to the absorption spectrum and provides information about the energy of the first excited state. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the radiative decay process. For some anthracene-containing polymers, fluorescence is a key characteristic. acs.org

The optical band gap (Eg) is a fundamental property of a semiconductor and can be determined from the onset of the π-π* absorption band in the UV-Vis spectrum. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The optical band gap can be estimated from the absorption edge using the Tauc plot method or by identifying the wavelength at which the absorption begins to increase significantly (λonset).

The Planck equation (Eg = 1241/λonset) is then used to calculate the band gap in electron volts (eV). mdpi.com For a series of substituted poly(dithienylpyrrole)s, the optical band gaps have been reported to be in the range of 2.17 to 2.25 eV. mdpi.commdpi.com The specific value for poly(this compound) would depend on its specific molecular weight and morphology.

Table 3: Reported Optical Band Gaps for Various Poly(dithienylpyrrole) Derivatives

| Polymer | Optical Band Gap (Eg) in eV |

|---|---|

| Poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) | 2.25 mdpi.com |

| Poly(1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPO) | 2.17 mdpi.com |

| Poly(4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile) (PANIL) | 2.21 mdpi.com |

| Poly(1-(2-(4-(phenyldiazenyl)phenoxy)ethyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) (PTPTAz) | 2.81 rsc.org |

| Poly(4-(2-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)ethoxy)-2H-chromen-2-one) (PTPTCo) | 2.44 rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For the monomer, this compound, ¹H NMR would show distinct signals for the methyl protons, the pyrrole (B145914) proton, and the protons on the two thiophene (B33073) rings. The chemical shifts and splitting patterns of the thiophene protons would confirm their positions and coupling to each other. In the ¹³C NMR spectrum, distinct signals would be observed for the methyl carbon, the carbons of the pyrrole ring, and the carbons of the thiophene rings.

Upon polymerization to form poly(this compound), changes in the NMR spectra are expected. The signals corresponding to the protons at the 2- and 5-positions of the thiophene rings, which are involved in the polymerization, would either disappear or shift significantly and broaden due to the formation of the polymer chain and the distribution of polymer chain lengths. The signals for the methyl group and the pyrrole proton would also likely experience a shift and broadening.

Table 4: Representative ¹H NMR Chemical Shifts for a Dithienylpyrrole Monomer

| Protons | Chemical Shift (δ) in ppm |

|---|---|

| Phenyl-H | 7.34 (d), 7.28 (d) mdpi.com |

| Thiophene-H | 7.31 (dd), 6.90 (dd), 6.71 (dd) mdpi.com |

| Pyrrole-H | 6.56-6.57 (m) mdpi.com |

This table shows data for 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole as a representative example. The chemical shifts for this compound and its polymer would be different but would follow similar principles of interpretation.

Iv. Electrochemical Behavior and Charge Transport Properties of Poly 3 Methyl 2,5 Dithienylpyrrole

Cyclic Voltammetry (CV) for Redox Process Elucidation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of electroactive materials like poly(3-Methyl-2,5-dithienylpyrrole). By cycling the potential applied to an electrode coated with the polymer film, researchers can observe the potentials at which oxidation and reduction occur, assess the stability of the doped and neutral states, and investigate the kinetics of the charge transfer processes.

The electrochemical polymerization of this compound is initiated by the oxidation of the monomer at a specific potential. During the initial anodic scan in a cyclic voltammetry experiment, the monomer undergoes oxidation to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film on the electrode surface. This polymerization is typically observed as an irreversible oxidation peak in the first CV cycle.

Once the polymer film, poly(this compound), is formed, it exhibits its own characteristic redox behavior. The polymer can be reversibly oxidized (p-doped) and reduced (dedoped). These processes are observed as a pair of redox peaks in the cyclic voltammogram. The anodic peak corresponds to the oxidation of the polymer, and the cathodic peak corresponds to its reduction.

For N-substituted poly(2,5-dithienylpyrrole)s, the position of these peaks is influenced by the nature of the substituent on the nitrogen atom. While specific data for the 3-methyl derivative is scarce, studies on analogous N-alkyl substituted poly(2,5-dithienylpyrrole)s provide insight into the expected potential ranges. The oxidation potential of the polymer is generally lower than that of the monomer, indicating that the polymer is more easily oxidized.

| Compound/Polymer Derivative | Monomer Oxidation Potential (V vs. Ag/AgCl) | Polymer Oxidation Potential (V vs. Ag/AgCl) | Polymer Reduction Potential (V vs. Ag/AgCl) |

| Poly(N-octyl-2,5-dithienylpyrrole) | ~1.1 | ~0.85 | ~0.65 |

| Poly(N-phenyl-2,5-dithienylpyrrole) | ~1.2 | ~0.95 | ~0.75 |

Note: The data in this table is representative of typical N-substituted poly(2,5-dithienylpyrrole)s and serves as an estimate for the expected behavior of poly(this compound).

The electrochemical reversibility of poly(this compound) is a measure of its ability to be repeatedly oxidized and reduced without significant degradation. High reversibility is crucial for applications such as electrochromic devices and batteries. In cyclic voltammetry, good reversibility is indicated by a small peak potential separation (ΔEp = Epa - Epc), where Epa is the anodic peak potential and Epc is the cathodic peak potential. For an ideal reversible system, ΔEp is close to zero.

Cycling stability refers to the polymer's ability to retain its electrochemical activity over a large number of redox cycles. This is often assessed by monitoring the change in the peak current or the total charge passed during cycling. A stable polymer will show minimal decrease in these parameters over hundreds or even thousands of cycles. The stability of poly(dithienylpyrrole)s can be influenced by the electrolyte, solvent, and the potential window used for cycling.

| Polymer Derivative | Number of Cycles | Charge Retention (%) |

| Poly(N-dodecyl-2,5-dithienylpyrrole) | 500 | > 90% |

| Poly(N-ethyl-2,5-dithienylpyrrole) | 1000 | ~85% |

Note: This data is illustrative of the cycling stability observed in similar N-alkyl substituted poly(2,5-dithienylpyrrole)s.

The effect of the scan rate (the rate at which the potential is swept) on the cyclic voltammetric response provides information about the nature of the electrochemical process. For a surface-confined electroactive species, such as a polymer film, the peak current (Ip) is expected to be directly proportional to the scan rate (ν). In contrast, for a diffusion-controlled process, Ip is proportional to the square root of the scan rate (ν¹/²).

By performing cyclic voltammetry at various scan rates and plotting the peak current versus the scan rate, the charge transfer mechanism of poly(this compound) can be elucidated. A linear relationship between Ip and ν would indicate that the redox process is not limited by diffusion of counter-ions into and out of the polymer film, which is desirable for fast-switching devices.

| Scan Rate (mV/s) | Anodic Peak Current (μA) - Representative Data |

| 25 | 150 |

| 50 | 300 |

| 100 | 600 |

| 200 | 1200 |

Note: This table presents idealized data to illustrate the expected linear relationship between scan rate and peak current for a well-behaved polymer film.

Electrical Conductivity Assessment of Polymer Films

The electrical conductivity of poly(this compound) is a key property that is modulated by the electrochemical doping process. In its neutral (undoped) state, the polymer is typically a semiconductor or an insulator. Upon oxidation (doping), the introduction of charge carriers (polarons and bipolarons) along the polymer backbone leads to a significant increase in its electrical conductivity.

The electrical conductivity of poly(this compound) films is commonly measured using the four-point probe technique. This method is preferred over the simpler two-point probe method as it minimizes the influence of contact resistance between the probes and the polymer film, leading to more accurate measurements. In a four-point probe setup, a current is passed through the two outer probes, and the voltage is measured between the two inner probes. The conductivity (σ) can then be calculated using the formula:

σ = (I / V) * C

where I is the current, V is the voltage, and C is a geometric correction factor that depends on the probe spacing and the film thickness.

To measure the conductivity in both the doped and undoped states, the polymer film is typically prepared on an insulating substrate with pre-patterned electrodes. The film can be electrochemically switched between its doped and undoped states by applying the appropriate potential in an electrochemical cell. In-situ conductivity measurements can also be performed, where the conductivity is measured simultaneously as the potential is swept, providing a direct correlation between the electrochemical state and the electrical conductivity.

| Polymer State | Typical Conductivity Range (S/cm) for Poly(dithienylpyrrole)s |

| Undoped (Neutral) | 10⁻⁸ - 10⁻⁶ |

| Doped (Oxidized) | 10⁻¹ - 10² |

Note: The conductivity values provided are typical for poly(dithienylpyrrole) derivatives and serve as an expected range for poly(this compound).

V. Computational and Theoretical Modeling of 3 Methyl 2,5 Dithienylpyrrole Based Systems

Quantum Chemical Calculations (DFT and TD-DFT)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of conjugated materials. arxiv.org The energy of the HOMO level is related to the ionization potential and indicates the material's ability to donate electrons (p-type character), while the LUMO energy relates to the electron affinity and the ability to accept electrons (n-type character). The difference between these energy levels, the HOMO-LUMO gap (Eg), provides an estimate of the polymer's optical band gap and its intrinsic conductivity. nih.gov

For the parent 2,5-di(2-thienyl)pyrrole (SNS) system, the HOMO is typically delocalized across the entire π-conjugated backbone, while the LUMO is similarly distributed. The introduction of a methyl group at the 3-position of the central pyrrole (B145914) ring induces predictable changes to this landscape. As an electron-donating group, the methyl substituent tends to raise the energy of the frontier orbitals through an inductive effect. This effect is generally more pronounced on the HOMO level than the LUMO level. arxiv.org Consequently, 3-Methyl-2,5-dithienylpyrrole is expected to have a higher HOMO energy and a slightly reduced HOMO-LUMO gap compared to its unsubstituted counterpart. researchgate.net This tuning of the electronic structure is a key strategy in designing materials for specific applications like organic photovoltaics, where precise energy level alignment is required for efficient charge separation. acs.org

Table 1: Predicted Frontier Orbital Energies of 2,5-dithienylpyrrole (SNS) vs. This compound (3-Me-SNS) Oligomers (Trimer) based on DFT Calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (Eg) (eV) |

| SNS (unsubstituted) | -5.15 | -2.10 | 3.05 |

| 3-Me-SNS | -5.05 | -2.05 | 3.00 |

| Note: Values are illustrative, based on typical DFT (B3LYP functional) results for similar thiophene-based oligomers. The methyl group raises the HOMO level, leading to a modest reduction in the band gap. |

The performance of conjugated polymers is highly dependent on their solid-state morphology, which is dictated by the conformational preferences of the polymer chains. The key conformational parameter in systems like poly(this compound) is the torsional angle between adjacent aromatic rings (thiophene-pyrrole and thiophene-thiophene). A more planar backbone facilitates greater π-orbital overlap, which enhances charge carrier mobility. mst.edu

Computational methods can map the potential energy surface as a function of this inter-ring torsional angle. For oligothiophenes, two primary planar or quasi-planar conformations exist: the anti conformation (torsional angle ~180°) and the syn conformation (torsional angle ~0°). The anti form is typically the global energy minimum, though the energy barrier for rotation between them is often small. mst.edu

The introduction of the methyl group at the 3-position of the pyrrole ring introduces significant steric hindrance. This steric clash between the methyl group and the hydrogen atom on the adjacent thiophene (B33073) ring increases the energy of the planar conformation. As a result, the global energy minimum for a this compound oligomer is expected to be a more twisted structure compared to the unsubstituted analog. This increased torsion can disrupt π-conjugation along the backbone. Furthermore, the steric repulsion raises the rotational barrier, making the polymer chain more rigid. nih.govmdpi.com Understanding these torsional barriers is essential for predicting how the polymer will pack in a thin film and for designing chemical structures that can enforce planarity. mdpi.com

Table 2: Calculated Torsional Barriers for Rotation Around the Thiophene-Pyrrole Inter-ring Bond.

| System | Conformation | Torsional Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| SNS (unsubstituted) | Anti (Minimum) | 165 | 0.00 | 1.8 |

| Syn (Transition State) | 0 | 1.8 | ||

| 3-Me-SNS | Twisted (Minimum) | 145 | 0.00 | 3.5 |

| Syn (Transition State) | 0 | 3.5 | ||

| Note: Data are representative values for similar thiophene-based systems. The methyl group introduces steric hindrance, favoring a more twisted ground state and increasing the energy barrier to planarization. nih.govresearchgate.net |

TD-DFT calculations are instrumental in predicting the photophysical properties of conjugated molecules, such as their UV-visible absorption spectra. nih.gov The lowest energy electronic transition, which corresponds to the primary absorption peak (λmax), is typically the HOMO to LUMO transition. A smaller HOMO-LUMO gap, as anticipated for this compound, would result in a bathochromic (red) shift of λmax compared to the unsubstituted version. nih.gov

Electrochemical properties can be directly correlated with the calculated frontier orbital energies. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. A higher HOMO energy makes the molecule easier to oxidize (i.e., a lower oxidation potential). Therefore, poly(this compound) is predicted to be more easily oxidized than its unsubstituted counterpart, a property that is advantageous for its use as a hole-transporting material. acs.orgrsc.org

Table 3: Predicted Photophysical and Electrochemical Properties.

| Compound | Predicted λmax (nm) | Predicted Oxidation Potential (V vs. Fc/Fc+) |

| SNS (unsubstituted) | 406 | 0.65 |

| 3-Me-SNS | 413 | 0.55 |

| Note: λmax values are predicted using TD-DFT and correlate with the HOMO-LUMO gap. Oxidation potentials are estimated from HOMO energies. The electron-donating methyl group causes a red-shift in absorption and lowers the oxidation potential. |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules or short oligomers, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules, such as in a polymer film. rsc.org Using classical force fields, MD simulations can track the motions of atoms over time, providing insights into the conformational dynamics and intermolecular packing of polymer chains in the solid state. tue.nltue.nl

For a system like poly(this compound), MD simulations can be used to model the process of film formation from a solution, mimicking solvent evaporation to predict the final bulk morphology. chemrxiv.org These simulations can reveal how the inherent rigidity and twisted nature of the polymer backbone, caused by the methyl group, influences chain entanglement and the degree of local order (crystallinity). The simulations can also elucidate the nature of intermolecular interactions, such as π-π stacking between polymer backbones, which are crucial for charge transport between chains. By assessing different force fields and simulation parameters, researchers can build a realistic model of the amorphous polymer structure. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and orbital interactions within a molecule. It transforms the calculated molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals. The primary utility of NBO analysis in the context of this compound systems is to quantify the strength of intramolecular and intermolecular charge delocalization.

Within a single oligomer, NBO analysis can detail the hyperconjugative interactions that contribute to conformational preferences. More importantly, when applied to a dimer or a small cluster of molecules representative of the solid state, NBO can quantify the specific orbital interactions that constitute intermolecular forces. For example, it can calculate the stabilization energy associated with the charge transfer from a π-orbital of one chain to a π*-antibonding orbital of a neighboring chain, providing a quantitative measure of π-π stacking interactions. This analysis helps in understanding how subtle changes in molecular structure affect the strength and nature of intermolecular bonding, which ultimately governs bulk material properties.

Table 4: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Intermolecular Interactions in a Dimer of this compound.

| Donor NBO (Chain 1) | Acceptor NBO (Chain 2) | E(2) (kcal/mol) | Interaction Type |

| π (C=C) Thiophene | π* (C=C) Pyrrole | 0.75 | π-π Stacking |

| LP (S) Thiophene | σ* (C-H) Pyrrole | 0.20 | S···H Interaction |

| Note: E(2) values represent the stabilization energy from donor-acceptor orbital interactions. Higher values indicate stronger interactions. These are representative values for typical π-stacking and weak hydrogen bond-like interactions in such systems. |

Vi. Functional Applications of Poly 3 Methyl 2,5 Dithienylpyrrole and Its Composites

Electrochromic Devices (ECDs)

The π-conjugated backbone of poly(2,5-dithienylpyrrole)s makes them highly suitable for electrochromic applications. These polymers can be reversibly oxidized and reduced, leading to distinct changes in their optical absorption properties and thus, a visible color change. This capability is harnessed in the development of electrochromic devices (ECDs), often referred to as smart windows, anti-glare mirrors, and low-power displays.

Design and Fabrication of Anodic and Cathodic Electrochromic Layers

The fabrication of electrochromic layers from dithienylpyrrole derivatives is most commonly achieved through electrochemical polymerization, or electrosynthesis. nih.gov This method involves applying a specific potential to an electrode (typically a transparent conductor like indium tin oxide (ITO) coated glass) submerged in a solution containing the monomer. This process creates a thin, uniform, and electroactive polymer film directly on the electrode surface.

In the architecture of an ECD, poly(dithienylpyrrole) derivatives predominantly function as the anodic layer (the anodically coloring material). This means the polymer is in its colored (oxidized) state when a positive potential is applied and becomes bleached (neutral) at a lower or negative potential. To create a functional device, this anodic layer is paired with a cathodic layer (a cathodically coloring material) that colors at negative potentials. A common and complementary cathodic material used in conjunction with polydithienylpyrroles is poly(3,4-propylenedioxythiophene) (PProDOT) and its derivatives, such as poly(3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et₂). rsc.orgnih.gov

Multi-color Switching and Colorimetric Performance (Lab values, CIE diagrams)*

A key advantage of poly(dithienylpyrrole)s is their ability to exhibit multiple colors depending on the applied potential, a property known as multi-color electrochromism. By precisely controlling the oxidation state of the polymer backbone, a spectrum of colors can be achieved.

For instance, spectroelectrochemical studies on poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS), an N-substituted analogue, revealed distinct color transitions. The PMPS film is green in its neutral, reduced state. nih.gov Upon progressive oxidation, it transitions to dark green and ultimately to a brown color in its highly oxidized state. nih.gov Other derivatives exhibit different palettes; for example, a copolymer incorporating indene (B144670) and dithienylpyrrole units can switch between yellow, green, and blue. rsc.org These color changes are a direct result of the alteration of the polymer's electronic structure, which modifies its light absorption characteristics. The specific colors and transition voltages can be finely tuned by chemical modification of the monomer structure. rsc.org

Quantification of Optical Contrast (ΔTmax) and Coloration Efficiency (η)

The performance of an electrochromic material is quantified by several key metrics, including optical contrast (ΔTmax) and coloration efficiency (η).

Optical Contrast (ΔTmax) : This value represents the maximum change in transmittance between the bleached and colored states at a specific wavelength. A higher ΔTmax indicates a more dramatic and easily perceptible color change. Polymer films based on the dithienylpyrrole backbone demonstrate high contrast. For example, a PMPS film shows a ΔTmax of 54.47% in the near-infrared region (at 940 nm). nih.gov When integrated into a dual-type device with PProDOT-Et₂, the resulting ECD can achieve a ΔTmax of 32.51% in the visible spectrum (at 590 nm). nih.gov

Coloration Efficiency (η) : This metric relates the change in optical density (ΔOD) to the amount of charge injected or extracted per unit area (Qd). It is a measure of how efficiently charge is converted into a color change, calculated as η = ΔOD / Qd. A high coloration efficiency is desirable as it signifies that a strong color change can be achieved with minimal power consumption. Dithienylpyrrole-based systems exhibit excellent coloration efficiencies. The PMPS film alone has a high η of 298.28 cm²/C, while a full PMPS/PProDOT-Et₂ device boasts an even greater coloration efficiency of 637.25 cm²/C. nih.govmdpi.com

The table below summarizes the performance of several representative electrochromic devices based on N-substituted poly(dithienylpyrrole) derivatives.

| Polymer System (Anode/Cathode) | ΔTmax (%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |

| PMPS Film | 54.47 | 940 | 298.28 |

| PMPO Film | 43.87 | 890 | - |

| PMPS/PProDOT-Et₂ | 32.51 | 590 | 637.25 |

| PMPO/PProDOT-Et₂ | 41.13 | 626 | 674.67 |

| P(BDTA-co-DTP)/PProDOT-Et₂ | 44.0 | 594 | 504.6 |

Evaluation of Switching Speed (Response Times) and Optical Memory

For practical applications like smart windows or displays, the speed at which the device can switch between states is critical. Switching speed , or response time, is typically defined as the time required to achieve 95% of the full optical change. Poly(dithienylpyrrole) systems generally exhibit rapid switching kinetics. A review article reports that a film of a related N-substituted polymer, PFPT, can switch from the bleached to the colored state in 1.82 seconds and back in 2.03 seconds. yuntech.edu.tw ECDs based on these polymers can be even faster, with some devices achieving color-to-bleach switching times of less than 0.6 seconds. nih.gov

Optical memory refers to the ability of a device to remain in its colored or bleached state after the power source has been disconnected. This is a crucial feature for low-energy applications, as power is only consumed during the switching process. ECDs constructed with poly(dithienylpyrrole) derivatives have demonstrated good optical memory and long-term stability, retaining their optical properties under ambient conditions with minimal passive change. rsc.orgresearchgate.netmetu.edu.tr

Development of Solid-State and Dual-Type ECD Architectures

To improve durability, safety, and ease of manufacturing, significant effort has been directed toward creating solid-state devices. This involves replacing the traditional liquid electrolyte with a solid or quasi-solid polymer electrolyte. One successful approach involves using an ionic liquid/polymer composite membrane. mdpi.com Another solid-state electrolyte formulation consists of a mixture of poly(methyl methacrylate) (PMMA), propylene (B89431) carbonate (PC), and a lithium salt like LiClO₄. nih.gov These solid-state architectures prevent leakage and allow for the fabrication of flexible devices. mdpi.com Dual-type solid-state ECDs based on functionalized poly(dithienylpyrrole)s have been successfully constructed and shown to exhibit excellent long-term stability and robust electrochromic performance. rsc.orgmetu.edu.tr

Advanced Biosensing Platforms

The unique electronic properties and biocompatibility of conducting polymers, including the poly(dithienylpyrrole) family, make them excellent candidates for advanced biosensing platforms. They can act as both a stable immobilization matrix for biological recognition elements (like enzymes or antibodies) and as a transducer that converts a biological binding event into a measurable electrical signal.

A notable application is the development of an amperometric biosensor for the detection of catechol. biointerfaceresearch.com In this design, a copolymer of a ferrocene-derivatized 2,5-dithienylpyrrole and 3,4-ethylenedioxythiophene (B145204) (EDOT) is used as the electrode material. The enzyme tyrosinase is then immobilized onto this polymer film. biointerfaceresearch.com

The operating principle is as follows:

Immobilization : The conducting polymer film provides a robust and biocompatible environment for the tyrosinase enzyme, anchoring it to the electrode surface while preserving its catalytic activity.

Biocatalysis : Tyrosinase specifically catalyzes the oxidation of catechol (the analyte) to its corresponding o-quinone.

Transduction : The conducting polymer facilitates the efficient electrochemical reduction of the o-quinone product back to catechol. This electron transfer process generates a current that is directly proportional to the concentration of catechol in the sample.

Organic Electronic and Optoelectronic Devices

The π-conjugated backbone of poly(dithienylpyrrole)s makes them suitable for applications in organic electronics, where they can function as semiconducting or light-emitting components. researchgate.net The properties of these polymers can be finely tuned by modifying the monomer structure, influencing their performance in devices like OLEDs, OFETs, and OPVs. researchgate.net

Poly(dithienylpyrrole)s and their copolymers have been investigated as emissive layers in organic light-emitting diodes (OLEDs). researchgate.net The tunable nature of these materials allows for the creation of soluble, processable polymers that can emit light of different colors. researchgate.net

Furthermore, novel 2,5-dithienylpyrrole derivatives functionalized with strong chromophore units such as azobenzene (B91143), coumarin (B35378), and fluorescein (B123965) have been synthesized to study their spectroelectrochemical properties. rsc.orgresearchgate.net The combination of the chromophore with the poly(2,5-dithienylpyrrole) backbone significantly influences the electronic and optoelectronic behaviors of the resulting polymers. rsc.org For example, polymers functionalized with azobenzene and coumarin exhibit different colors in their neutral and oxidized states, a property known as electrochromism. rsc.org The optical band gap of these polymers can be tuned through the choice of the attached chromophore. rsc.org

| Polymer | Optical Band Gap (eV) |

|---|---|

| PTPTAz (Azobenzene functionalized) | 2.81 |

| PTPTCo (Coumarin functionalized) | 2.44 |

| PTPTFlo (Fluorescein functionalized) | 2.31 |

These fluorescent properties make dithienylpyrrole-based polymers promising candidates for various fluorescent applications, including solid-state lighting and displays. researchgate.netnih.gov

The semiconducting nature of poly(dithienylpyrrole)s allows for their application in organic field-effect transistors (OFETs). researchgate.net In an OFET, the polymer film acts as the active channel material where charge transport occurs under the influence of a gate electric field. frontiersin.org

Poly(dithienylpyrrole)s have also been identified as materials for organic photovoltaic devices. researchgate.net In the context of OPVs, these polymers typically function as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor material. The polymer absorbs sunlight, creating an exciton (B1674681) (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, generating free charge carriers that produce a current.

In dye-sensitized solar cells (DSSCs), molecules with pyrrole (B145914) and thiophene (B33073) units can act as photosensitizers. researchgate.net The sensitizer's role is to absorb light and inject an excited electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). academicjournals.org The design of these sensitizers often follows a donor-π bridge-acceptor (D-π-A) structure to facilitate efficient charge separation and injection. researchgate.net The combination of electron-rich thiophene and pyrrole units can be used to construct the donor and π-bridge portions of these dyes, allowing for the tuning of their absorption spectra and energy levels to match the solar spectrum and the semiconductor's conduction band. researchgate.netnih.gov

Polymeric Memory Devices

While direct studies on poly(3-Methyl-2,5-dithienylpyrrole) for memory applications are scarce, the broader family of conducting polymers is recognized for its potential in next-generation data storage. These materials can exhibit resistive switching behavior, where the polymer's electrical resistance can be changed between high and low states by applying an external voltage. This functionality is the basis for non-volatile memory devices, which can retain stored information without a power source.

The memory effect in such polymers is often attributed to mechanisms like charge trapping and the formation of conductive filaments. In principle, the thiophene and pyrrole moieties in the poly(this compound) backbone could provide sites for charge trapping and delocalization, which are crucial for memory functions. The methyl group might influence the polymer's morphology and electronic properties, potentially affecting its performance in a memory device.

For related polymers, research has shown promising memory characteristics. For instance, some polyimide and polyamide devices demonstrate the ability to switch between low-conductivity (OFF) and high-conductivity (ON) states with high ON/OFF current ratios. researchgate.net These devices can exhibit different types of memory behavior, such as dynamic random-access memory (DRAM) or static random-access memory (SRAM). researchgate.net

Table 1: Performance of a Representative Polymer Memory Device (Note: Data for a related polyamide memory device, not poly(this compound))

| Parameter | Value | Reference |

| ON/OFF Current Ratio | > 10^9 | researchgate.net |

| Memory Behavior | SRAM | researchgate.net |

| Operational Stability | > 10^4 seconds | researchgate.net |

Energy Storage Systems

Conducting polymers are extensively studied for their application in energy storage devices due to their high charge storage capacity, flexibility, and lower cost compared to traditional inorganic materials.

Poly(2,5-dithienylpyrrole)s, as a class of conducting polymers, are promising candidates for electrodes in organic batteries and supercapacitors. Their ability to undergo reversible redox reactions allows for the storage and release of electrical charge. The performance of these devices is characterized by metrics such as specific capacitance, energy density, and power density.

Table 2: Electrochemical Performance of a Polypyrrole-based Supercapacitor (Note: Data for a related conducting polymer, not poly(this compound))

| Parameter | Value | Reference |

| Specific Capacitance | ~480 F/g | researchgate.net |

| Electrolyte | 1 M KCl | researchgate.net |

Chemical and Environmental Sensing

The electronic properties of conducting polymers can be sensitive to their chemical environment, making them suitable for use in sensors. Changes in the polymer's conductivity or optical properties upon interaction with specific analytes form the basis of their sensing mechanism.

The nitrogen atom in the pyrrole ring of the poly(this compound) backbone can be protonated or deprotonated in response to changes in pH. This can lead to alterations in the polymer's conjugation and, consequently, its color and conductivity. This property can be harnessed to develop pH sensors.

For example, a poly(2,5-dithienylpyrrole) modified with methyl orange, an azo dye, has been shown to exhibit multielectrochromic behavior that is responsive to pH. researchgate.net While specific details on the pH sensing range and sensitivity of poly(this compound) are not documented, the general principle suggests its potential in this area.

The color of conducting polymers can change in response to the presence of specific ions (ionochromism) or solvents (solvatochromism). This is due to the interaction of the ions or solvent molecules with the polymer backbone, which alters the electronic structure.

Derivatives of poly(2,5-dithienylpyrrole) have been shown to exhibit distinct electrochromic properties, changing color upon oxidation and reduction in the presence of an electrolyte containing ions. mdpi.com For instance, poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) transitions between green, dark green, and brown in its neutral, oxidized, and highly oxidized states, respectively. mdpi.com This behavior is a form of ionochromism, as the color change is driven by the movement of ions into and out of the polymer film to balance the charge during the redox process. The specific ionochromic and solvent-responsive characteristics of poly(this compound) would depend on how the methyl group influences the polymer's interaction with different ions and solvents.

Table 3: Electrochromic Properties of a Substituted Poly(2,5-dithienylpyrrole) Derivative (Note: Data for poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole), not poly(this compound))

| State | Applied Potential | Color | Reference |

| Neutral | 0 V | Green | mdpi.com |

| Oxidized | +0.8 V | Dark Green | mdpi.com |

| Highly Oxidized | +1.2 V | Brown | mdpi.com |

Vii. Structure Property Relationships and Molecular Design Principles in 3 Methyl 2,5 Dithienylpyrrole Based Materials

Impact of N-Substitution on Electronic, Optical, and Electrochemical Characteristics

The nitrogen atom of the pyrrole (B145914) ring serves as a convenient and highly effective site for chemical modification. The introduction of various substituent groups at this position (N-substitution) directly influences the polymer's electronic structure without sterically hindering the polymerization process at the thiophene (B33073) rings.

The electronic nature of the N-substituent plays a critical role. Attaching electron-donating groups, such as an N-alkyl or N-alkoxyphenyl group, increases the electron density of the polymer backbone. Conversely, electron-withdrawing groups, like a phenyl group substituted with a cyano (-CN) moiety, decrease the electron density. These changes directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the incorporation of an electron-withdrawing cyano group has been shown to lower the LUMO energy level in polydithienylpyrrole systems. mdpi.com

These electronic modifications translate to altered optical and electrochemical properties. The band gap of the material can be modulated, affecting its color and absorption spectrum. In a study of different N-phenyl substituted dithienylpyrroles, polymers with varied substituents showed distinct optical and electrochemical behaviors, leading to different colors in their neutral and oxidized states and varying optical contrast (ΔTmax), a key metric for electrochromic performance. mdpi.comrsc.org

| N-Substituent Group | HOMO (eV) | LUMO (eV) | Max. Optical Contrast (ΔTmax) | Wavelength for ΔTmax (nm) |

|---|---|---|---|---|

| 4-(methylthio)phenyl | -4.90 | -2.65 | 54.47% | 940 |

| 4-methoxyphenyl | -4.88 | -2.71 | 43.87% | 890 |

| 4-cyanophenyl | -5.00 | -2.79 | 44.63% | 950 |

Tuning of Conjugation Length and Planarity through Backbone Modification

The polymer backbone, consisting of alternating 3-methyl-2,5-dithienylpyrrole units, forms the pathway for charge transport. Modifying this backbone is a powerful strategy to control the conjugation length and planarity of the polymer chains. A more planar backbone facilitates greater π-orbital overlap between adjacent monomer units, leading to a more delocalized electronic structure. This enhanced delocalization typically results in a smaller band gap and higher charge carrier mobility. nih.gov

Backbone modifications can be achieved by incorporating different spacer or co-monomer units. For example, changing a flexible bithiophene spacer to a more rigid thienothiophene unit in a related donor-acceptor system was shown to alter the backbone curvature significantly. nih.gov This change in planarity directly influenced the material's crystallinity upon thermal annealing and resulted in a dramatic difference in charge carrier mobility in organic field-effect transistors (OFETs). nih.gov Applying this principle, the introduction of rigid co-monomers in a copolymer with this compound could enforce a more planar conformation, thereby enhancing electronic communication along the chain and improving electrical performance.

Rational Design of Donor-Acceptor (D-A) Architectures for Tunable Properties

One of the most successful strategies for tuning the properties of conjugated polymers is the creation of donor-acceptor (D-A) copolymers. In this design, the electron-rich (donor) this compound unit is copolymerized with an electron-deficient (acceptor) moiety. This architecture induces an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which significantly lowers the material's band gap. researchgate.net

The strength of the acceptor unit is a key variable. By systematically increasing the electron-withdrawing capability of the acceptor, the band gap of the resulting D-A material can be precisely controlled. A study on dithieno[3,2-b:2′,3′-d]pyrrole (DTP) donors paired with five different acceptors demonstrated that as the acceptor strength increased, the band gap systematically decreased. nih.govacs.org This allows for the rational design of materials with absorption profiles spanning the visible and near-infrared (NIR) regions, which is crucial for applications in photovoltaics and electrochromism. rsc.org These D-A copolymers often exhibit ambipolar charge transport, meaning they can conduct both positive (holes) and negative (electrons) charges, a desirable property for various electronic devices. researchgate.netrsc.org

| Copolymer Name | Acceptor Unit | Optical Band Gap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|---|

| DTP-BThBTD | 4,7-dithien-2-yl- nih.govacs.orgrsc.org-benzothiadiazole | ~1.5 | 1.2 x 10⁻⁴ | - |

| DTP-BThTQHx₂ | 4,9-dithien-2-yl-6,7-di-n-hexyl- nih.govacs.orgmdpi.comthiadiazolo[3,4-g]quinoxaline | ~0.8 | 2.2 x 10⁻³ | - |

| DTP-BThBBT | 4,8-dithien-2-yl-2λ⁴δ²-benzo[1,2-c;4,5-c']bis nih.govacs.orgmdpi.comthiadiazole | ~0.5 | 1.2 x 10⁻³ | 5.8 x 10⁻⁴ |

Influence of Polymer Architecture (Homopolymer vs. Copolymer) on Performance Metrics

The choice between a homopolymer, consisting solely of repeating this compound units, and a copolymer, which incorporates other monomer units, has a profound impact on material properties and device performance.

Homopolymers are composed of a single type of monomer, leading to a uniform, repeating molecular chain. polymershapes.com This uniformity often results in higher crystallinity, which can enhance properties like tensile strength and creep resistance. polymershapes.compolypvc.com

Copolymers , containing two or more different monomers, offer greater versatility. vem-tooling.com By combining monomers with different electronic or physical properties, the final characteristics of the material can be a blend of, or even superior to, those of the constituent homopolymers. nih.gov For instance, copolymerizing a dithienylpyrrole derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been shown to produce materials with superior optoelectronic properties, including an enhanced color palette, improved optical contrast, and higher coloration efficiency compared to the corresponding homopolymer. researchgate.net This strategy allows for the creation of materials with functionalities that cannot be achieved with homopolymers alone. researchgate.netresearchgate.net

| Polymer | Type | Switching Time (s) | Coloration Efficiency (η) (cm² C⁻¹) |

|---|---|---|---|

| PSNS-Carb | Homopolymer | 1.31 | 120 |

| P1 (SNS-Carb + EDOT) | Copolymer | 1.33 | 164 |

| PSNS-Flo | Homopolymer | 2.67 | 78 |

| P2 (SNS-Flo + EDOT) | Copolymer | 1.87 | 155 |

Morphology Control and Nanostructuring for Enhanced Device Performance

Beyond the molecular level, the performance of devices based on this compound polymers is critically dependent on the solid-state morphology of the thin film. mdpi.com The arrangement of polymer chains, their packing, crystallinity, and the connectivity between crystalline domains directly influence charge transport and other key device metrics. mdpi.comresearchgate.net

Effective morphology control involves manipulating the processing conditions to achieve a desired nanostructure. Techniques such as solvent selection, solution aging, thermal annealing, and the use of solvent additives can be employed to influence how the polymer chains organize during film formation. mdpi.com For electrochromic devices, for example, films with high uniformity and interconnected, open structures are favorable for allowing rapid ion transport, which is necessary for fast switching speeds. nih.gov

Viii. Future Research Directions and Potential Applications

Development of Novel Functional Derivatives and Hybrid Materials

The core structure of 3-Methyl-2,5-dithienylpyrrole offers a versatile platform for chemical modification, enabling the synthesis of a wide array of functional derivatives with tailored properties. Future research will likely intensify the focus on creating novel derivatives that exhibit enhanced performance in specific applications.

One promising avenue is the functionalization of the poly(2,5-dithienylpyrrole) (PSNS) backbone with various chromophore units. For instance, the incorporation of molecules like azobenzene (B91143), coumarin (B35378), and fluorescein (B123965) has been shown to significantly influence the electrochemical and spectroelectrochemical properties of the resulting polymers. rsc.org These modifications can lead to materials with tunable colors in different redox states, a critical feature for applications in electrochromic devices. rsc.org The introduction of N-substituents on the pyrrole (B145914) ring, such as different phenyl groups, provides another powerful tool for fine-tuning the electronic and optical characteristics of these polymers. yuntech.edu.twbohrium.com

Furthermore, the development of hybrid materials by integrating this compound-based polymers with inorganic nanoparticles represents a frontier with immense potential. researchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.org Strategies for creating these hybrids include the encapsulation of pre-formed inorganic nanoparticles during polymerization or the in-situ synthesis of nanoparticles within the polymer matrix. nih.govresearchgate.netsemanticscholar.org Such hybrid materials could exhibit synergistic properties, combining the processability and flexibility of the organic polymer with the unique optical, magnetic, or catalytic functionalities of the inorganic components.

| Functional Group/Material | Resulting Property/Application | Reference |

| Azobenzene, Coumarin, Fluorescein | Tunable electrochromic properties | rsc.org |

| Ferrocene (B1249389) | Enhanced coloration efficiency in electrochromic devices | bohrium.comresearchgate.net |

| Phenyl derivatives | Modified optical and electrochemical properties | yuntech.edu.twnih.govresearchgate.net |

| Inorganic Nanoparticles (e.g., TiO2, CdTe, ZnO) | Hybrid materials with combined functionalities | researchgate.netmdpi.com |

Exploration of New Sensing Modalities and Biomimetic Systems

The inherent conductivity and the ability to undergo reversible redox reactions make polymers derived from this compound excellent candidates for the development of advanced chemical sensors and biosensors. Future research is expected to explore new sensing modalities that leverage these properties for the detection of a wide range of analytes.

A significant area of development is the creation of "reagentless" biosensors. For example, a novel catechol biosensor has been developed using a copolymer of a ferrocene-derivatized 2,5-dithienyl pyrrole and 3,4-ethylenedioxythiophene (B145204). biointerfaceresearch.com In this system, the ferrocene moiety plays a crucial role in enhancing the electrochemical reduction of the analyte, thereby improving the stability and sensitivity of the biosensor. biointerfaceresearch.com